molecular formula C47H72N8O9 B12396013 cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]

cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]

Cat. No.: B12396013
M. Wt: 893.1 g/mol
InChI Key: NACGNHONDBBQGE-DVBMRUTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cyclic Peptides in Biological Systems and Drug Discovery Research

The significance of cyclic peptides stems from a combination of factors that make them superior to their linear counterparts in many biological contexts. encyclopedia.pub

Enhanced Stability and Resistance to Degradation: One of the most significant advantages of cyclic peptides is their increased stability. nih.gov The cyclic structure protects them from degradation by exopeptidases, enzymes that cleave amino acids from the ends of linear peptides. cdnsciencepub.comresearchgate.net This resistance to enzymatic degradation translates to a longer half-life in biological systems, a crucial attribute for therapeutic agents.

Improved Binding Affinity and Selectivity: The rigid and pre-organized conformation of cyclic peptides reduces the entropic penalty upon binding to their biological targets. scispace.comtum.de This often leads to higher binding affinity and greater selectivity compared to flexible linear peptides. wikipedia.org By locking the peptide into a bioactive conformation, cyclization can significantly enhance its potency.

Diverse Biological Activities: Cyclic peptides exhibit a wide array of biological activities, including antimicrobial, antiviral, immunosuppressive, and anticancer properties. nih.govnih.gov Naturally occurring cyclic peptides like cyclosporine (an immunosuppressant) and daptomycin (an antibiotic) are prime examples of their therapeutic potential. researchgate.net This diversity makes them attractive scaffolds for the development of new drugs against a wide range of diseases.

Accessing "Undruggable" Targets: The unique size and structural features of cyclic peptides allow them to interact with challenging biological targets, such as protein-protein interactions (PPIs), which are often considered "undruggable" by traditional small molecules. johnshopkins.edunih.gov Their larger surface area enables them to modulate these extensive and often shallow interfaces.

The continuous development of novel synthetic methodologies and high-throughput screening techniques has further accelerated the exploration of cyclic peptides in drug discovery, promising a new wave of innovative therapeutics.

Overview of "cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]" within the Context of Macrocyclic Peptide Research

The compound "cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]" is a synthetic cyclic octapeptide that has garnered interest within the field of macrocyclic peptide research. Its structure is closely related to Hymenistatin I, a naturally occurring cyclic peptide isolated from the sea sponge Phakellia fusca. nih.gov

Hymenistatin I, with the sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu], has been shown to possess immunosuppressive activity. Research into this natural product has spurred the synthesis of various analogs, including "cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]", in an effort to explore its structure-activity relationship and potentially enhance its therapeutic properties.

The key distinguishing feature of the specified compound is the presence of "DL-Pro," which indicates that at least one of the proline residues is a D-amino acid, in contrast to the all-L configuration of the natural Hymenistatin I. The incorporation of a D-amino acid can have profound effects on the peptide's three-dimensional structure and its biological activity. Such modifications are a common strategy in medicinal chemistry to improve metabolic stability and oral bioavailability, and to fine-tune the binding affinity and selectivity for its target.

The study of "cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]" and similar analogs contributes to a deeper understanding of how subtle changes in the stereochemistry of a cyclic peptide can modulate its pharmacological profile. This knowledge is invaluable for the rational design of next-generation cyclic peptide therapeutics with improved efficacy and safety.

FeatureDescription
Class Cyclic Peptide
Structure Octapeptide with a cyclic backbone
Amino Acid Sequence Isoleucine - Isoleucine - Proline - Proline - Tyrosine - Valine - DL-Proline - Leucine (B10760876)
Key Structural Element Presence of at least one D-Proline residue
Research Context Analog of the natural product Hymenistatin I
Potential Biological Activity Immunosuppressive

Properties

Molecular Formula

C47H72N8O9

Molecular Weight

893.1 g/mol

IUPAC Name

(1S,7S,10S,13S,22S,25S,28S)-25,28-bis[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-22-(2-methylpropyl)-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone

InChI

InChI=1S/C47H72N8O9/c1-9-28(7)38-44(61)52-39(29(8)10-2)47(64)55-23-13-16-36(55)45(62)53-21-11-14-34(53)42(59)49-33(25-30-17-19-31(56)20-18-30)41(58)50-37(27(5)6)46(63)54-22-12-15-35(54)43(60)48-32(24-26(3)4)40(57)51-38/h17-20,26-29,32-39,56H,9-16,21-25H2,1-8H3,(H,48,60)(H,49,59)(H,50,58)(H,51,57)(H,52,61)/t28-,29-,32-,33-,34-,35?,36-,37-,38-,39-/m0/s1

InChI Key

NACGNHONDBBQGE-DVBMRUTPSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCCC4C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)C(C)CC

Origin of Product

United States

Structural and Conformational Elucidation of Cyclo Ile Ile Pro Pro Tyr Val Dl Pro Leu

Advanced Spectroscopic and Diffraction Techniques for Structural Analysis

The precise definition of the molecular architecture of "cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]" relies on the synergistic application of several powerful analytical methods. These techniques provide complementary information, allowing for a detailed picture of its structure and dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the three-dimensional structure of peptides in solution, mimicking a more biologically relevant environment. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, TOCSY, NOESY, and ROESY, would be employed to assign proton and carbon resonances and to measure through-bond and through-space correlations between atoms.

For a peptide like "cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]," these experiments would provide crucial distance restraints (from NOE data) and dihedral angle restraints (from coupling constants) that are used to calculate a family of solution structures. For instance, studies on other cyclic peptides, such as cyclo(L-Phe-L-Pro-Gly-L-Pro)2, have demonstrated the power of NMR in identifying co-existing conformations in solution. nih.gov The presence of multiple proline residues in "cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]" would likely lead to complex spectra, potentially indicating a mixture of conformers in slow exchange on the NMR timescale. nih.govnih.gov

Illustrative NMR Data for a Related Cyclic Peptide

ParameterObserved ValueImplication for Conformation
NOE Restraints Strong Hα(i) to HN(i+1)Indicates extended backbone
Weak Hα(i) to HN(i+1)Suggests a turn or bend
Coupling Constants (³JHNα) > 8 HzConsistent with a β-sheet-like conformation
< 6 HzSuggests a helical or turn conformation
Temperature Coefficients Small negative valueIndicates an intramolecularly hydrogen-bonded NH proton

This table is illustrative and shows the type of data obtained from NMR studies on cyclic peptides.

Once a crystal is successfully grown and diffracted, the resulting electron density map would reveal the precise conformation of the peptide backbone and the orientation of the side chains. It would definitively establish the stereochemistry at each chiral center and the geometry of the peptide bonds, including the cis or trans conformation of the X-Pro bonds. For example, the crystal structure of cyclo(Phe-Phe-Aib-Leu-Pro) revealed a γ-turn stabilized by an intramolecular hydrogen bond and a cis peptide bond between Leu and Pro. nih.gov This level of detail is crucial for understanding the specific intramolecular interactions that stabilize the peptide's structure.

Example X-ray Crystallographic Data for a Cyclic Pentapeptide

ParameterValue
Crystal System Hexagonal
Space Group P6(5)
Unit Cell Dimensions a = 16.530 Å, b = 16.530 Å, c = 21.356 Å
Key Conformational Feature One γ-turn and one cis Leu-Pro peptide bond

This table provides an example of crystallographic data obtained for a cyclic peptide and is for illustrative purposes. nih.gov

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide information on the presence of α-helices, β-sheets, turns, and random coil structures.

Intrinsic Conformational Features of Cyclic Peptides Relevant to "cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]"

The backbone of a cyclic peptide must adopt turns to achieve a closed conformation. The most common of these are β-turns and γ-turns. A β-turn involves four amino acid residues and is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. nih.gov A γ-turn is a three-residue turn with a hydrogen bond between the carbonyl of the first residue and the amide of the third.

Unlike other amino acids, the peptide bond preceding a proline residue (the X-Pro bond) can adopt both cis and trans conformations with a relatively small energy difference. hepionpharma.comnih.gov This cis/trans isomerization acts as a "molecular switch" that can dramatically alter the backbone conformation and, consequently, the biological activity of the peptide. hepionpharma.comnih.gov

Role of the DL-Proline Residue in Conformational Space and Flexibility/Rigidity

The incorporation of a D-amino acid, such as D-proline, into a peptide chain composed of L-amino acids introduces a "chiral disruption." This disruption can induce specific secondary structures, such as β-turns, that might not be as favorable in the all-L-amino acid equivalent. nih.gov NMR studies on diastereomeric cyclic octapeptides have shown that even a single D-amino acid can significantly alter the backbone conformation. nih.gov

In the context of cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu], the DL-proline can be envisioned as creating a mixture of two diastereomeric peptides. One diastereomer contains all L-proline residues, identical to the natural product Hymenistatin 1. The other diastereomer contains one D-proline residue. This D-proline is likely to favor a different puckering of its pyrrolidine (B122466) ring and can influence the cis/trans equilibrium of the adjacent peptide bond, thereby altering the local and global conformation of the peptide backbone. This leads to a more flexible and diverse ensemble of structures in solution compared to its all-L counterpart. nih.gov The presence of both L- and D-proline at one position results in a complex mixture of conformers, some of which may be more rigid while others exhibit greater flexibility, depending on the specific interactions stabilized by each stereoisomer.

Side-Chain Orientations and Dynamics: Contributions of Isoleucine, Tyrosine, Valine, and Leucine (B10760876)

Isoleucine and Leucine: These bulky, hydrophobic residues contribute significantly to the hydrophobic core of the peptide. Their side-chain orientations will be largely driven by the need to minimize contact with an aqueous solvent, leading to their burial within the cyclic structure. In conformational studies of the related cyclic octapeptide Hymenistatin 1, the side chains of isoleucine and leucine were found to be involved in forming a hydrophobic cluster. capes.gov.br The dynamics of their side chains, including rotations around the χ1 and χ2 dihedral angles, are coupled to the backbone flexibility and the puckering of the nearby proline rings.

Tyrosine: The tyrosine residue introduces an aromatic and polar phenolic group. Its orientation is critical as it can participate in various non-covalent interactions, including hydrogen bonding through its hydroxyl group and π-π stacking with other aromatic systems or π-cation interactions. In Hymenistatin 1, the tyrosine side chain has been observed to be relatively exposed to the solvent, suggesting its potential involvement in intermolecular interactions. capes.gov.br

Valine: Similar to isoleucine and leucine, valine possesses a branched hydrophobic side chain. Its conformational freedom is somewhat more restricted due to the branching at the β-carbon. The orientation of the valine side chain will also be influenced by hydrophobic packing and steric constraints imposed by the cyclic backbone.

Computational Approaches for Conformational Analysis and Dynamics

To navigate the complex conformational landscape of cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu], computational methods are indispensable. These approaches provide insights into the ensemble of conformations present in solution and the energetic relationships between them.

Molecular Dynamics (MD) Simulations for Ensemble Conformations

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of peptides by simulating the atomic motions over time. youtube.comnih.govnih.gov For a molecule like cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu], MD simulations can provide detailed information on the dynamic behavior of the backbone and side chains.

In a typical MD simulation of this peptide, the starting structure would be built, and the system would be solvated in a box of water molecules to mimic physiological conditions. The simulation would then be run for a sufficient time to allow the peptide to explore a wide range of conformations. nih.gov Analysis of the MD trajectory can reveal:

Backbone Flexibility: Regions of high and low flexibility in the peptide backbone can be identified by calculating the root-mean-square fluctuation (RMSF) of the backbone atoms.

Proline Puckering and Isomerization: The simulations can track the puckering of the three proline rings (endo vs. exo) and the cis/trans isomerization of the peptide bonds involving proline. nih.gov

For Hymenistatin 1, MD simulations have been used to refine the solution structure determined by NMR and to understand the effect of the solvent on the peptide's conformation. capes.gov.br Similar simulations for the DL-proline containing analogue would be expected to show a broader conformational distribution due to the presence of the D-proline stereoisomer. nih.gov

Conformational Sampling and Free Energy Landscape Analysis

A key challenge in studying flexible molecules like cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] is to adequately sample all relevant conformations. Standard MD simulations may get trapped in local energy minima. To overcome this, enhanced sampling techniques are often employed to construct a free energy landscape (FEL). The FEL provides a map of the conformational states of the molecule, with the low-energy regions corresponding to the most stable and populated conformations.

Techniques such as multicanonical molecular dynamics (McMD) or metadynamics can be used to generate the FEL. nih.gov The analysis of the FEL for this cyclic octapeptide would likely reveal several distinct conformational basins corresponding to different combinations of proline cis/trans isomers and backbone turn types. The relative depths of these basins would indicate the populations of the different conformers at equilibrium. This analysis is crucial for understanding how the introduction of a D-proline residue alters the conformational preferences compared to the all-L-proline Hymenistatin 1.

Quantum Chemical Calculations for Localized Conformational Minima and Energetics

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of molecules compared to the classical force fields used in MD simulations. While computationally expensive for large systems, QC methods are invaluable for studying localized conformational features. rsc.org

For cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu], QC calculations can be used to:

Determine the relative energies of different proline pucker conformations (endo vs. exo) and the energy barriers for their interconversion. This is particularly important for understanding the influence of the D-proline residue.

Calculate the energetic difference between the cis and trans isomers of the proline peptide bonds. embopress.org This information can be used to refine the force fields used in MD simulations.

Analyze the nature of non-covalent interactions , such as hydrogen bonds and π-π stacking, that stabilize specific conformations.

By combining the broad sampling of MD simulations with the high accuracy of QC calculations for key conformational features, a more complete and reliable picture of the structural and dynamic properties of cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] can be achieved.

Structure Activity Relationship Sar and Rational Design Principles for Cyclo Ile Ile Pro Pro Tyr Val Dl Pro Leu

Methodologies for Modulating Biological Activity through Structural Modifications

The rational design of analogues of cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] with enhanced activity, selectivity, or stability relies on a deep understanding of its SAR. Several established methodologies can be employed to probe and modulate the biological function of this cyclic peptide.

One of the most powerful techniques for elucidating the role of individual amino acid residues is systematic amino acid substitution, often in the form of an alanine (B10760859) scan. In this approach, each residue in the peptide is systematically replaced with Alanine, and the effect on biological activity is measured. Alanine is chosen because its small, non-polar methyl side chain removes the specific functionality of the original residue without introducing significant steric or electronic perturbations. This allows for the identification of "hot spots" – residues that are critical for binding or activity.

For cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu], an alanine scan would reveal the importance of the hydrophobic residues, the Proline-induced turns, and the potential binding role of Tyrosine. For instance, replacing a key Isoleucine or Valine residue involved in hydrophobic interactions would likely lead to a significant loss of activity. Similarly, substituting the Tyrosine residue would be expected to have a dramatic effect if it is indeed a primary binding determinant.

Beyond alanine scanning, the substitution with other natural or non-canonical amino acids can be used to fine-tune the properties of the peptide. For example, replacing Leucine (B10760876) with other hydrophobic residues of varying sizes (e.g., Valine, Isoleucine, or even larger synthetic amino acids) could probe the size and shape of the binding pocket. The introduction of charged or polar residues could be used to enhance solubility or introduce new interactions with the target.

A central tenet of modern drug design is the principle of conformational pre-organization. Flexible molecules must pay an entropic penalty to adopt the specific conformation required for binding to a target. By designing molecules that are already in or near their bioactive conformation, this entropic cost is minimized, leading to higher binding affinity.

Cyclic peptides are inherently more conformationally restricted than their linear counterparts. However, even within a cyclic scaffold, significant flexibility can remain. Further constraining the conformation of cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] could lead to more potent analogues. This can be achieved through several strategies:

Introduction of additional constraints: This could involve creating bicyclic peptides by introducing a second covalent linkage, for example, through a disulfide bond between two Cysteine residues or by lactam bridging between the side chains of an acidic and a basic amino acid.

Incorporation of more rigid amino acids: The use of synthetic amino acids with built-in conformational constraints, such as α,α-disubstituted amino acids, can further rigidify the peptide backbone.

The conformation of cyclolinopeptide A, a cyclic nonapeptide with the sequence c(Pro-Pro-Phe-Phe-Leu-Ile-Ile-Leu-Val), has been studied using molecular dynamics simulations. nih.gov These studies revealed that while the peptide has a relatively stable average conformation, it can still exist in multiple conformations in solution. nih.gov This highlights the importance of designing cyclic peptides that are not only constrained but are pre-organized into the specific conformation required for high-affinity binding to their biological target.

Peptidomimetic Design Strategies to Enhance Target Interactions

Peptidomimetic design aims to develop molecules that mimic the structure and function of a parent peptide but with improved pharmacological properties, such as enhanced stability against enzymatic degradation, better target affinity, and increased cell permeability. For a cyclic peptide like cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] , several peptidomimetic strategies can be employed to enhance its interactions with a biological target.

Macrocyclization itself is a primary strategy to enhance stability and affinity by reducing the conformational flexibility of the linear peptide precursor. This pre-organizes the peptide into a conformation that is more favorable for binding, reducing the entropic penalty upon interaction with a target. The presence of two proline residues and a D-Proline residue in the backbone of cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] already introduces significant conformational constraints, likely inducing specific turns in the peptide's structure.

Further peptidomimetic modifications could include:

Side-Chain Modifications: The side chains of the amino acid residues (Isoleucine, Tyrosine, Valine, Leucine) are critical for target recognition. These can be altered to fine-tune binding interactions. For instance, the hydroxyl group of Tyrosine could be modified, or the aliphatic side chains of Isoleucine, Leucine, and Valine could be replaced with non-natural amino acids to explore different hydrophobic interactions.

Scaffold-Based Mimicry: A more advanced approach involves identifying the key pharmacophoric elements (the specific side chains responsible for activity) and grafting them onto a non-peptide scaffold. This can lead to the development of small molecules that retain the biological activity of the original cyclic peptide but with significantly different chemical structures and improved drug-like properties. The goal is to mimic the spatial arrangement of the crucial side chains in the bioactive conformation of the peptide.

The choice of strategy depends heavily on the specific biological target and the desired therapeutic outcome. These modifications are typically guided by detailed structural information obtained from techniques like NMR spectroscopy or X-ray crystallography, often in conjunction with computational modeling.

Computational SAR and Predictive Modeling for "cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]"

Computational approaches have become indispensable in modern drug discovery, allowing for the rapid screening of virtual libraries and the prediction of biological activity, thereby reducing the time and cost associated with experimental studies. For complex molecules like cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] , computational SAR and predictive modeling can provide profound insights into its mechanism of action and guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For peptides, this is often referred to as pQSAR. The fundamental principle is to represent the peptide's structure using numerical descriptors and then use statistical methods to build a mathematical model that correlates these descriptors with observed activity.

The process for developing a pQSAR model for analogs of cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] would involve:

Data Set Generation: A series of analogs would be synthesized by systematically modifying the parent peptide (e.g., substituting individual amino acids). Their biological activity (e.g., IC₅₀ for enzyme inhibition or Kd for receptor binding) would be measured experimentally.

Descriptor Calculation: Each peptide in the series would be characterized by a set of molecular descriptors. For peptides, these descriptors can be derived from the amino acid sequence and represent various physicochemical properties, such as hydrophobicity, size, and charge.

Model Building and Validation: A mathematical model is then constructed using statistical techniques like Partial Least Squares (PLS) to correlate the descriptors with the biological activity. The model's predictive power is rigorously tested using internal and external validation sets to ensure its reliability.

While specific QSAR models for cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] are not publicly available, the table below illustrates the type of data that would be used in such a study.

Peptide Analog (Modification from Parent)Amino Acid Descriptors (e.g., Hydrophobicity, Steric Properties)Experimental Activity (e.g., IC₅₀, µM)
Parent CompoundDescriptor Set 15.2
Tyr -> PheDescriptor Set 215.8
Val -> AlaDescriptor Set 322.1
Leu -> NleDescriptor Set 43.5
Ile -> ValDescriptor Set 58.9

This table is illustrative and does not represent actual experimental data.

A successful QSAR model can be used to predict the activity of novel, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing.

Application of Machine Learning and Artificial Intelligence for Peptide Design and Optimization

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing peptide-based drug discovery. These technologies can learn from vast datasets of peptide sequences and their associated properties to build sophisticated predictive models. For a compound like cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] , ML and AI can be applied in several ways:

Predictive Modeling: ML algorithms, such as support vector machines, random forests, or deep neural networks, can be trained to predict various properties of peptide analogs, including their bioactivity, toxicity, and pharmacokinetic profiles. These models often outperform traditional QSAR methods, especially when dealing with complex, non-linear relationships.

De Novo Design: Generative ML models can design entirely new peptide sequences with desired properties. These models learn the underlying patterns in known active peptides and can then generate novel sequences that are predicted to be highly active and selective for a specific target.

Virtual Screening: ML models can be used to rapidly screen vast virtual libraries of peptide analogs. This allows researchers to explore a much larger chemical space than would be possible with experimental methods alone, increasing the probability of discovering novel lead compounds.

The table below provides a conceptual overview of how a machine learning model might be used to screen a virtual library of analogs of cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] .

Virtual Peptide AnalogPredicted Binding Affinity (kcal/mol)Predicted Stability ScorePredicted Selectivity ScoreRank for Synthesis
Analog A-9.80.850.921
Analog B-7.20.910.754
Analog C-9.50.780.902
Analog D-8.90.880.853

This table is illustrative and does not represent actual computational data.

The integration of ML and AI into the design and optimization pipeline for cyclic peptides holds immense promise for accelerating the development of new therapeutics based on scaffolds like cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] .

Emerging Research Directions and Methodological Advancements for Cyclic Peptides

New Frontiers in Cyclic Peptide Synthesis and Chemo-Enzymatic Approaches

The synthesis of complex cyclic peptides, especially those containing multiple proline residues, presents unique challenges. The presence of proline can influence the peptide's conformation and the efficiency of cyclization. nih.gov Traditional solid-phase peptide synthesis (SPPS) remains a cornerstone for creating linear peptide precursors. However, the subsequent head-to-tail cyclization step is often a bottleneck, requiring optimized conditions to achieve good yields.

Recent advancements are focusing on more efficient and sustainable synthetic routes. Chemo-enzymatic peptide synthesis (CEPS) has emerged as a powerful alternative, utilizing enzymes to catalyze peptide bond formation with high stereo- and regioselectivity, thereby minimizing the need for extensive protecting group strategies and reducing the risk of racemization. nih.gov

Key chemo-enzymatic strategies applicable to the synthesis of proline-rich cyclic peptides include:

Enzymatic Ligation: Enzymes such as omniligase-1, an engineered ligase derived from subtilisin BPN', can efficiently catalyze the head-to-tail cyclization of unprotected linear peptides in aqueous solutions. researchgate.netrsc.org While some enzymes have limitations regarding proline at certain positions, protein engineering efforts are continuously broadening their substrate scope. researchgate.net For example, a robust ligation protocol was developed to overcome deamidation impurities that occurred at higher pH and temperature, enabling a more efficient and scalable synthesis. rsc.org

Sortase-Mediated Ligation (SML): Sortases are bacterial transpeptidases that can be used for peptide cyclization. This method offers high chemoselectivity and can be performed under mild conditions. researchgate.net

Thioesterase-Mediated Ligation: Non-ribosomal peptide synthetase (NRPS) thioesterase (TE) domains are natural catalysts for the cyclization of peptides. These enzymes are being exploited in chemo-enzymatic strategies to produce cyclic peptides. researchgate.net

These enzymatic approaches, often combined with solid-phase synthesis of the linear precursor, are paving the way for the more efficient and environmentally friendly production of complex cyclic peptides. agarwallab.com

Innovations in High-Throughput Screening and Directed Evolution Technologies

The vast combinatorial space of peptide sequences necessitates high-throughput methods to screen for molecules with desired biological activities. For cyclic peptides, several powerful technologies have been developed and refined.

High-Throughput Screening (HTS) platforms are essential for testing large libraries of cyclic peptides. bmglabtech.com These assays are typically performed in microtiter plates and can measure various signals, such as fluorescence intensity or polarization, to detect binding or inhibition of a target. bmglabtech.com A common HTS approach involves competitive binding assays, where library compounds are tested for their ability to displace a known, labeled binder from a target protein. drugtargetreview.com This method is fast, cost-effective, and easily implementable for screening extensive peptide libraries. drugtargetreview.com

Directed evolution techniques allow for the rapid generation and selection of cyclic peptides with high affinity and specificity for a given target. These methods mimic the process of natural selection in the laboratory. rcsb.org A prominent technology in this area is mRNA display , which links a peptide to its encoding mRNA molecule. This connection allows for the amplification of successful peptide "hits" via PCR.

A recent advancement is the Scanning Unnatural Protease Resistant (SUPR) mRNA display . This technique integrates the incorporation of non-proteinogenic amino acids (like N-methylated amino acids) and macrocyclization steps into the display process. nih.gov This allows for the evolution of macrocyclic peptides that are not only potent binders but also resistant to degradation by proteases, a crucial property for therapeutic applications. nih.govnih.gov The SUPR platform has been successfully used to develop cell-penetrating macrocyclic peptides that can inhibit intracellular targets, such as those involved in autophagy. nih.govnih.govresearchgate.net

Screening Technology Principle Advantages Example Application References
High-Throughput Screening (HTS) Screening large libraries of compounds in microplates for activity against a target using assays like fluorescence polarization or competitive binding.Fast, scalable to hundreds of thousands of compounds, adaptable to various targets.Screening a 1716-member tyrocidine A analogue library for antibacterial activity. nih.govbmglabtech.comacs.org
Phage Display Displaying peptides on the surface of bacteriophages, allowing for the selection of binders from large libraries.Generates very large libraries (10^8–10^11), well-established technology.Development of cyclic peptide ligands for various protein targets. bmglabtech.com
mRNA Display Covalently linking peptides to their encoding mRNA, enabling selection and amplification of active sequences.Can generate even larger libraries than phage display (10^12–10^14), allows for incorporation of unnatural amino acids.Identification of high-affinity cyclic peptide binders. nih.govnih.gov
SUPR mRNA Display An advanced mRNA display method that incorporates unnatural, protease-resistant amino acids and macrocyclization.Evolves protease-resistant, cell-penetrating cyclic peptides with high target affinity.Developing macrocyclic peptide inhibitors of the autophagy protein LC3. nih.govnih.govresearchgate.net

Advanced Integration of Computational Design with Experimental Validation

The development of cyclic peptides has been significantly accelerated by the integration of computational design with experimental validation. nih.govresearchgate.net This synergistic approach allows for the rational design of peptides with desired properties, reducing the need for extensive and costly library synthesis and screening. rsc.orgnih.gov

The computational design process for cyclic peptides typically involves several steps:

Library Generation and Virtual Screening: Computational methods are used to generate large virtual libraries of cyclic peptides. These virtual compounds are then screened in silico against a target protein structure to identify potential binders. researchgate.net

Conformational Sampling: A major challenge in cyclic peptide design is predicting their three-dimensional structure. Algorithms are used to sample the conformational space of the cyclic backbone to identify stable, low-energy structures. nih.gov

Binding Affinity Prediction: Techniques like molecular dynamics (MD) simulations and binding free energy calculations (e.g., MM-GBSA) are used to predict the binding affinity of the designed peptides to their target. mdpi.com Recent advances in high-temperature MD simulations combined with specialized force fields have improved the accuracy of structure prediction for proline-containing cyclic peptides. nih.gov

Sequence Optimization: Based on the structural and energetic analysis, the peptide sequence can be optimized to improve binding affinity and specificity. mdpi.com

The most promising candidates from computational design are then synthesized and experimentally validated using biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities, and cell-based assays to determine biological activity. mdpi.com This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds.

Step Computational Method Purpose Experimental Validation References
1. Target Identification Analysis of protein structure (e.g., from PDB)Identify potential binding sites for a cyclic peptide.N/A mdpi.com
2. Peptide Design Virtual library generation, molecular docking, conformational sampling (e.g., KIC algorithm)Create and screen virtual peptides for potential binding.N/A nih.govbiorxiv.org
3. Affinity Prediction Molecular Dynamics (MD) simulations, MM-GBSA calculationsEstimate the binding free energy and stability of the peptide-protein complex.N/A mdpi.com
4. Synthesis Solid-Phase Peptide Synthesis (SPPS)Chemically synthesize the most promising computationally designed peptides.HPLC, Mass Spectrometry nih.gov
5. Validation Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)Measure the binding affinity (Kd) of the synthetic peptide to the target protein.N/A mdpi.com
6. Biological Testing Cell-based assays (e.g., proliferation, signaling assays)Determine the biological effect of the peptide in a cellular context.N/A nih.govmdpi.com

Exploration of Novel Biological Roles and Applications as Molecular Probes and Research Tools

Beyond their therapeutic potential, cyclic peptides are increasingly being utilized as molecular probes to investigate complex biological processes. ncl.ac.uk Their high specificity and binding affinity make them excellent tools for targeting specific proteins or pathways.

Fluorescently labeled cyclic peptides can be used to visualize the localization of their target molecules within cells. mdpi.comnih.gov For example, a cyclic peptide can be tagged with a fluorophore, and its distribution in cells can be monitored using fluorescence microscopy. This can provide valuable information about the function and trafficking of the target protein. mdpi.com

Furthermore, cyclic peptides can be functionalized with photoaffinity labels to identify their direct binding partners in a complex biological sample. google.com This involves incorporating a photoreactive group into the peptide, which, upon UV irradiation, forms a covalent bond with the target protein. The covalently linked complex can then be isolated and identified using mass spectrometry.

The inherent properties of proline-rich peptides make them particularly interesting as research tools. The rigid conformation imposed by proline can be exploited to design peptides that mimic specific protein secondary structures, such as the polyproline II (PPII) helix, which is involved in many protein-protein interactions. nih.gov By creating synthetic mimics of these structures, researchers can probe the requirements for these interactions and develop inhibitors.

The biological activities of proline-containing cyclic peptides are diverse and depend on their specific sequence and stereochemistry. For instance, different stereoisomers of cyclo(-Pro-Val-Pro-Val-) have been shown to have opposing effects on the growth of rice seedlings, highlighting the importance of stereochemistry for biological function. nih.gov Similarly, cyclic dipeptides such as cyclo(L-Pro-L-Tyr) have demonstrated antibacterial activity against plant pathogens. nih.gov These findings underscore the potential of proline-containing cyclic peptides as leads for developing new agrochemicals or as tools to study plant biology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.